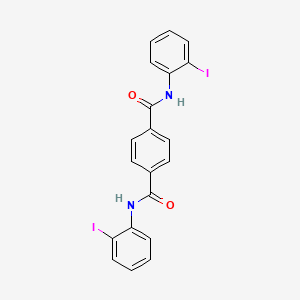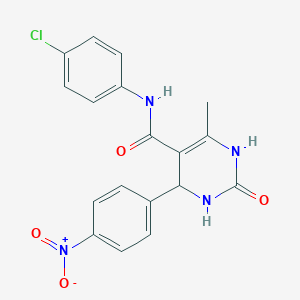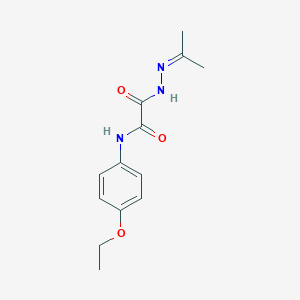![molecular formula C21H24N4O4S B4932935 (3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B4932935.png)
(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a benzoxazole moiety, and a piperazine ring attached to a pyrrolidin-3-ol core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidin-3-ol Core: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidin-3-ol core using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzoxazole Moiety: This can be done through a nucleophilic substitution reaction, where the benzoxazole ring is introduced using a suitable benzoxazole derivative.
Formation of the Piperazine Ring: The final step involves the coupling of the piperazine ring to the intermediate compound, which can be achieved using standard amide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidin-3-ol core can be oxidized to a ketone using oxidizing agents like PCC or DMP.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LAH).
Substitution: The benzoxazole moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LAH (Lithium aluminum hydride)
Substitution: Electrophiles like bromine or chloromethyl methyl ether
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of a sulfide derivative
Substitution: Functionalized benzoxazole derivatives
科学研究应用
(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly in the treatment of neurological disorders due to its potential activity on central nervous system receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules, providing insights into drug-receptor interactions.
作用机制
The mechanism of action of (3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E, used as a superoxide anion scavenger.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Uniqueness
(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol stands out due to its combination of a benzenesulfonyl group, a benzoxazole moiety, and a piperazine ring, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
IUPAC Name |
(3S,4S)-1-(benzenesulfonyl)-4-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c26-19-15-25(30(27,28)16-6-2-1-3-7-16)14-18(19)23-10-12-24(13-11-23)21-22-17-8-4-5-9-20(17)29-21/h1-9,18-19,26H,10-15H2/t18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRBGAQNKFRRBI-OALUTQOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3,4-difluorophenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4932858.png)
![2-[2-(2,6-dimethylpiperidino)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)

![1-Benzyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine](/img/structure/B4932897.png)



![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)

![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)


![N-({4-[(4-fluorophenyl)methoxy]phenyl}methyl)pyridin-2-amine](/img/structure/B4932976.png)
